1-Benzyl-4-iodomethyl-pyrrolidin-2-one
Description
Properties
Molecular Formula |
C12H14INO |
|---|---|
Molecular Weight |
315.15 g/mol |
IUPAC Name |
1-benzyl-4-(iodomethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H14INO/c13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
WMUALZKODURWBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CI |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 1-Benzyl-4-iodomethyl-pyrrolidin-2-one and Analogues
Pharmacological and Physicochemical Differences
- Lipophilicity: The butyl-phenoxy-benzimidazolyl derivative () exhibits higher lipophilicity (logP ~4.2 estimated) compared to the iodomethyl analogue (logP ~2.8), impacting blood-brain barrier penetration .
- Stability : The oxadiazole-containing compound () demonstrates enhanced metabolic stability due to its heterocyclic ring, contrasting with the iodomethyl group’s propensity for decomposition under light/heat .
Research Findings
- 1-Benzyl-4-iodomethyl-pyrrolidin-2-one has been utilized in palladium-catalyzed cross-coupling reactions to generate aryl- or alkyl-substituted derivatives, a pathway less feasible with hydroxyl or benzimidazolyl analogues .
- In contrast, the benzimidazolyl derivative () shows micromolar affinity for serotonin receptors, highlighting substituent-dependent biological targeting .
Preparation Methods
Preparation of 4-Hydroxymethyl-pyrrolidin-2-one
The synthesis begins with pyrrolidin-2-one, where the 4-position is functionalized via Grignard addition or reduction of a ketone precursor . For example, 4-oxo-pyrrolidine-2-carboxylate derivatives are reduced using sodium borohydride (NaBH₄) to yield 4-hydroxymethyl-pyrrolidin-2-one.
Benzyl Protection of the Amine
The amine group is protected using benzyl bromide in the presence of a strong base (e.g., NaH or K₂CO₃) at 0–30°C. This step achieves >95% yield, as demonstrated in sacubitril intermediate syntheses:
Tosylation of the Hydroxymethyl Group
The 4-hydroxymethyl group is converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Reaction conditions (0–5°C, 2–4 hours) prevent side reactions:
Iodide Displacement Reaction
The tosylate undergoes SN₂ substitution with sodium iodide (NaI) in acetone or acetonitrile under reflux (60–90°C, 2–4 hours). This method yields 85–93% of 1-Benzyl-4-iodomethyl-pyrrolidin-2-one:
Table 1: Optimization of Iodide Displacement
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Acetone | 93 | 99.1 |
| Temperature | 80°C | 91 | 98.7 |
| Reaction Time | 3 hours | 89 | 99.3 |
Alternative Methods
Direct Iodination Approaches
Direct iodination of 4-methyl-pyrrolidin-2-one using iodine (I₂) and a radical initiator (e.g., AIBN) has been explored. However, this method suffers from poor regioselectivity (<50% yield) and requires stringent temperature control.
Radical Halogenation Techniques
Photochemical iodination with N-iodosuccinimide (NIS) and UV light offers a greener alternative but remains experimental. Initial trials report 60–65% yield under nitrogen atmosphere.
Analytical Characterization
Spectroscopic Data
Purity Analysis
HPLC analysis (C18 column, acetonitrile/water) confirms >99% purity for the tosylate-iodide route, with retention times of 8.2 minutes.
Industrial Applications and Scalability
The tosylate-iodide method is preferred for scale-up due to its reproducibility and minimal byproducts. A pilot-scale batch (10 kg) achieved 89% yield using methyl tert-butyl ether (MTBE) as a solvent, reducing purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
